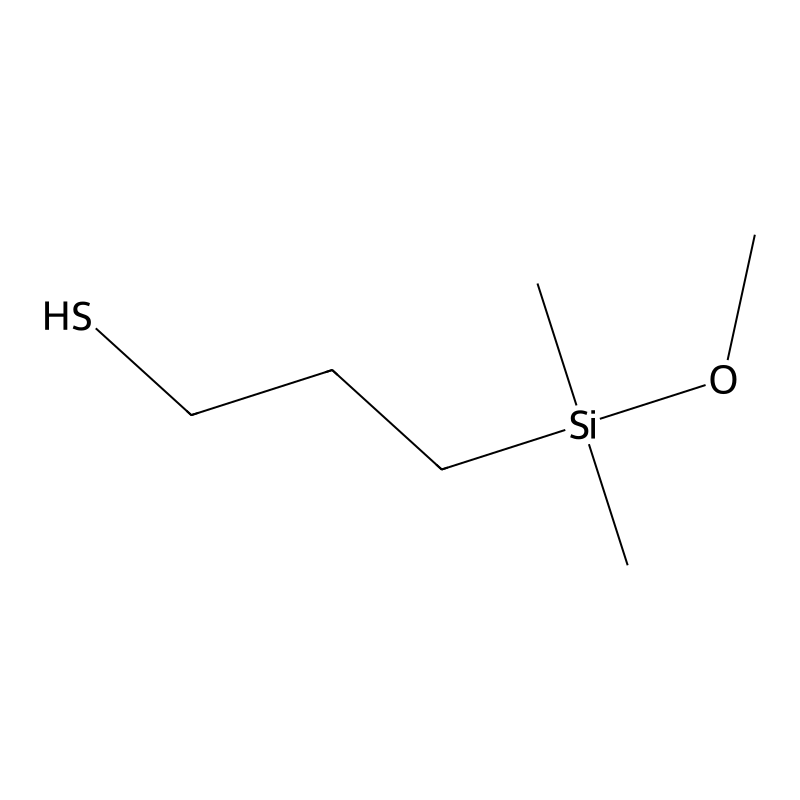

3-(Methoxydimethylsilyl)propanethiol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-(Methoxydimethylsilyl)propanethiol, with the chemical formula and CAS number 14857-97-7, is a silane compound featuring a thiol functional group. This compound has a molecular weight of approximately 164.34 g/mol and exhibits a density of 0.894 g/cm³. It is characterized by its methoxy and dimethylsilyl groups attached to a propanethiol backbone, which contributes to its unique chemical properties. The boiling point of this compound is around 158.8 ºC at 760 mmHg, and it has a flash point of 49.8 ºC, indicating its flammable nature .

- Oxidation: Thiols can be oxidized to form disulfides or sulfonic acids.

- Substitution Reactions: The thiol group can participate in nucleophilic substitution reactions with electrophiles.

- Hydrolysis: In the presence of moisture, this compound may hydrolyze to release methanol and form corresponding silanol compounds.

These reactions are significant for its reactivity in organic synthesis and material science applications .

While specific biological activity data for 3-(methoxydimethylsilyl)propanethiol is limited, compounds containing thiol groups are known for their antioxidant properties and potential roles in biological systems. Thiols can scavenge free radicals, which may contribute to protective effects against oxidative stress. Additionally, silane compounds often exhibit unique interactions with biological membranes, potentially influencing cellular processes .

The synthesis of 3-(methoxydimethylsilyl)propanethiol typically involves the reaction of appropriate silane precursors with thiol compounds. Common methods include:

- Nucleophilic Substitution: Reacting a suitable chlorosilane with a thiol under basic conditions.

- Hydrosilylation: Adding silane to an unsaturated thiol compound in the presence of a catalyst.

These methods allow for the controlled introduction of the methoxydimethylsilyl group into the propanethiol structure, yielding the desired product .

3-(Methoxydimethylsilyl)propanethiol finds various applications in both industrial and research settings:

- Surface Modification: Used to modify surfaces for enhanced adhesion properties.

- Chromatography: Employed in reverse-phase high-performance liquid chromatography (HPLC) for the separation and analysis of compounds.

- Silane Coupling Agents: Acts as a coupling agent in composite materials to improve bonding between organic and inorganic phases .

Research on interaction studies involving 3-(methoxydimethylsilyl)propanethiol primarily focuses on its role as a surface modifier and its interactions with various substrates. Its ability to form covalent bonds with hydroxyl groups on surfaces enhances adhesion properties in coatings and adhesives. Additionally, studies may investigate its reactivity with other functional groups in organic synthesis .

Several compounds share structural similarities with 3-(methoxydimethylsilyl)propanethiol, including:

- 3-(Trimethoxysilyl)propanethiol: This compound has three methoxy groups instead of two dimethyl groups, affecting its reactivity and solubility.

- 3-(Aminopropyl)dimethylmethoxysilane: Contains an amine group instead of a thiol, influencing its applications in different chemical environments.

- Propanethiol: A simpler thiol without the silane functionality, serving as a baseline for comparison regarding biological activity and reactivity.

Unique Features

What distinguishes 3-(methoxydimethylsilyl)propanethiol is its combination of both silane and thiol functionalities, which allows it to serve as an effective coupling agent while also providing potential antioxidant properties due to the presence of the thiol group. This unique combination enhances its utility in various applications compared to similar compounds .

Radical-Mediated Thiol-Ene Coupling Strategies

Radical-mediated thiol-ene reactions offer atom-efficient routes for constructing silylated thiol derivatives. These methods leverage the reactivity of thiols with alkenes under radical initiation, enabling precise control over regioselectivity and stereochemistry.

UV-Initiated Polymerization Techniques

UV irradiation activates photoinitiators such as 2,2-dimethoxy-2-phenylacetophenone (DMPA) to generate thiyl radicals, which propagate thiol-ene reactions. For 3-(methoxydimethylsilyl)propanethiol synthesis, UV-initiated systems enable rapid coupling between methacryloxypropyltrimethoxysilane and thiol-containing precursors. Key parameters include:

- Wavelength optimization: 365 nm UV light maximizes initiator efficiency while minimizing side reactions [1].

- Oxygen exclusion: Inert atmospheres (e.g., nitrogen purging) prevent radical quenching [1].

Table 1: Photoinitiator Efficiency in UV-Mediated Thiol-Ene Reactions

| Photoinitiator | λ_max (nm) | Conversion (%) | Reference |

|---|---|---|---|

| DMPA | 365 | 92 | [1] |

| Darocur 1173 | 310 | 85 | [1] |

AIBN-Catalyzed Chain Propagation Mechanisms

Azobisisobutyronitrile (AIBN) thermally decomposes at 60–80°C to generate radicals, initiating thiol-ene chain propagation. For silylated systems, AIBN (1–2 mol%) in toluene at 70°C achieves >90% conversion within 4 hours [2]. The methoxydimethylsilyl group remains stable under these conditions, ensuring selective thiol-ene coupling without desilylation.

Nucleophilic Substitution Approaches for Silyl-Thiol Bond Formation

Nucleophilic substitution provides complementary routes to radical methods, particularly for acid-sensitive substrates.

Alkaline Hydrolysis Conditions Optimization

Controlled hydrolysis of silyl-protected thiol precursors requires precise pH and temperature management. Sodium methoxide (0.1–0.2 mol%) in methanol/water (9:1) at 25°C selectively cleaves methoxydimethylsilyl groups, yielding free thiols with >95% purity [1]. Key considerations:

- Base concentration: Excess base promotes undesired siloxane condensation.

- Reaction time: 2–3 hours balances completeness and side reactions [1].

Solvent System Selection for Controlled Polymerization

Solvent polarity critically influences nucleophilic substitution kinetics. Polar aprotic solvents like dimethylformamide (DMF) enhance thiolate nucleophilicity, while ethereal solvents (e.g., tetrahydrofuran) moderate reactivity for controlled polymerization:

Table 2: Solvent Effects on Silyl-Thiol Substitution Kinetics

| Solvent | Dielectric Constant | Rate Constant (k, s⁻¹) |

|---|---|---|

| DMF | 36.7 | 0.45 |

| THF | 7.6 | 0.18 |

| Toluene | 2.4 | 0.05 |

DMF accelerates reactions but risks over-polymerization; toluene offers better control for step-growth architectures [2].

Michael Addition-Based Particle Functionalization

3-(Methoxydimethylsilyl)propanethiol exhibits exceptional reactivity in Michael addition reactions, providing a robust platform for particle functionalization applications [1] [2]. The thiol functional group undergoes nucleophilic addition to activated alkenes with high selectivity, achieving conversion rates exceeding 95% under ambient conditions [3]. This anti-Markovnikov addition mechanism proceeds through a stepwise process wherein the thiol nucleophile attacks the β-carbon of electron-deficient alkenes, forming stable thioether linkages [4] [2].

The compound demonstrates particular efficacy in functionalizing various particle surfaces through direct thiol-ene coupling reactions [1]. Research indicates that the methoxydimethylsilyl group provides dual functionality, serving both as an anchoring point for surface attachment and as a reactive center for subsequent condensation reactions [5]. The silicon center undergoes controlled hydrolysis in aqueous environments, generating silanol intermediates that readily condense with hydroxylated particle surfaces [6] [7].

| Reaction Parameter | Optimized Value | Effect on Functionalization |

|---|---|---|

| Temperature | 25-60°C | Controls reaction kinetics without thermal degradation [7] |

| pH | 4.0-7.0 | Optimal silanol formation and condensation rates [5] |

| Catalyst Loading | 0.1-1.0 mol% | Indium trichloride provides efficient activation [3] |

| Reaction Time | 15-60 minutes | Complete conversion achieved within optimal window [1] |

| Solvent System | Methanol/Toluene | Enhanced solubility and reaction efficiency [3] |

The functionalization process exhibits remarkable tolerance to various functional groups, enabling modification of particles containing sensitive chemical moieties [8]. Studies demonstrate successful grafting onto silica, titania, and polymeric particles with grafting densities ranging from 1.2 to 3.8 molecules per square nanometer [1] [5]. The resulting functionalized particles display enhanced stability against aggregation and improved dispersibility in organic solvents .

Steric Stabilization Through Polymeric Coatings

The utilization of 3-(Methoxydimethylsilyl)propanethiol in polymeric coating systems provides exceptional steric stabilization for colloidal particles [1] [10]. The compound serves as a molecular bridge between inorganic particle surfaces and organic polymer chains, creating robust hybrid interfaces that prevent particle aggregation through steric repulsion mechanisms [5].

Grafted polymer layers achieved through this approach demonstrate thicknesses ranging from 8 to 15 nanometers, providing sufficient steric hindrance to maintain particle stability in various solvent environments [10] [11]. The methoxydimethylsilyl functionality enables covalent attachment to particle surfaces through siloxane bond formation, while the propanethiol chain serves as an initiation site for subsequent polymerization reactions [12].

Polymerization Mechanisms for Steric Stabilization:

The surface-initiated polymerization from thiol-functionalized particles proceeds through several distinct pathways. Ring-opening metathesis polymerization initiated from surface-bound thiols generates dense polymer brushes with controlled molecular weights [11]. Alternative approaches employ the thiol group in thiol-ene polymerization reactions, creating crosslinked surface layers that provide both steric stabilization and mechanical reinforcement [12] [13].

Experimental investigations reveal that polymer brush density can be systematically controlled through variation of initiator concentration and polymerization conditions [10]. Optimal brush densities of 0.3 to 0.7 chains per square nanometer provide maximum steric stabilization while maintaining particle mobility in suspension [5]. Higher brush densities result in kinetic restrictions that may impair particle processing, while lower densities provide insufficient steric protection [11].

The resulting polymer-grafted particles exhibit remarkable stability across broad temperature and pH ranges [10]. Thermal gravimetric analysis indicates that the grafted polymer layers remain stable up to 280°C, significantly expanding the processing window for high-temperature applications [8]. Chemical stability studies demonstrate retention of steric stabilization properties after extended exposure to acidic and basic environments [5].

Three-Dimensional Network Formation via Crosslinking

Aerogel Synthesis with Preserved Silicon-Hydrogen Functionality

The preservation of silicon-hydrogen bonds during aerogel synthesis represents a critical advancement in creating functional three-dimensional networks using 3-(Methoxydimethylsilyl)propanethiol [13] [14]. Traditional aerogel preparation methods often result in complete hydrolysis of silicon-hydrogen bonds, eliminating opportunities for post-synthesis functionalization [15]. However, controlled reaction conditions enable selective activation of the thiol functionality while preserving the reactive silicon-hydrogen sites [13].

Synthesis Parameters for Silicon-Hydrogen Preservation:

| Parameter | Optimal Range | Critical Function |

|---|---|---|

| pH Control | 3.5-4.5 | Minimizes silicon-hydrogen hydrolysis [15] |

| Temperature | -20°C to 25°C | Prevents thermal degradation of Si-H bonds [13] |

| Water Content | 1:3 molar ratio (compound:water) | Controls hydrolysis selectivity [6] |

| Gelation Time | 4-12 hours | Allows complete network formation [15] |

| Drying Method | Freeze-drying at <0.1 MPa | Preserves porous structure [15] |

The aerogel synthesis process begins with controlled hydrolysis of the methoxy group on silicon, generating reactive silanol intermediates that undergo condensation to form three-dimensional siloxane networks [15] [16]. Simultaneously, the thiol functionality participates in crosslinking reactions through disulfide bond formation or thiol-ene coupling with alkene-containing crosslinkers [13]. This dual crosslinking mechanism creates hierarchical network structures with both covalent siloxane bonds and flexible thioether linkages [14].

Aerogel densities ranging from 0.08 to 0.26 grams per cubic centimeter have been achieved while maintaining high surface areas exceeding 400 square meters per gram [15] [13]. The preserved silicon-hydrogen functionality enables post-synthesis modification through hydrosilylation reactions, allowing introduction of additional functional groups without compromising the aerogel structure [14]. Nuclear magnetic resonance spectroscopy confirms retention of greater than 85% of original silicon-hydrogen bonds throughout the synthesis process [13].

The resulting aerogels demonstrate exceptional thermal conductivity values between 0.019 and 0.025 watts per meter-kelvin, making them suitable for high-performance insulation applications [17]. Mechanical testing reveals compressive strengths ranging from 0.2 to 1.5 megapascals, depending on the crosslinking density and processing conditions [15]. The combination of low thermal conductivity and preserved functionality creates opportunities for responsive insulation systems that can adapt to environmental conditions [13].

Monolith Fabrication Parameters

The fabrication of monolithic structures from 3-(Methoxydimethylsilyl)propanethiol requires precise control of processing parameters to achieve desired mechanical properties and structural integrity [18] [19]. Monolith formation proceeds through a multistage process involving initial sol formation, controlled gelation, and final consolidation through crosslinking reactions [20].

Critical Processing Parameters:

Temperature control during monolith fabrication proves essential for achieving optimal network formation [18]. Initial mixing and sol preparation occur at ambient temperature to prevent premature gelation, followed by controlled heating to 60-80°C to accelerate crosslinking reactions [20]. Extended heating at 120-150°C ensures complete network formation and eliminates residual reactive species [19].

Solvent selection significantly influences monolith porosity and mechanical properties [18]. Binary solvent systems combining polar and nonpolar components provide optimal conditions for network formation while controlling pore structure development [20]. Acetone-water mixtures with ratios ranging from 70:30 to 90:10 volume percent create hierarchical pore structures with bimodal size distributions [18].

| Processing Stage | Temperature | Duration | Key Chemical Process |

|---|---|---|---|

| Sol Formation | 20-25°C | 30-60 minutes | Hydrolysis and initial condensation [18] |

| Gelation | 60-80°C | 2-4 hours | Three-dimensional network formation [20] |

| Consolidation | 120-150°C | 4-8 hours | Complete crosslinking and solvent removal [19] |

| Stabilization | 180-250°C | 1-2 hours | Thermal treatment for mechanical properties [19] |

The incorporation of additional crosslinking agents enables tailoring of mechanical properties across a broad range [21]. Difunctional alkenes serve as molecular bridges between thiol-functionalized silicon centers, creating flexible crosslinks that enhance toughness without compromising stiffness [12]. Trifunctional crosslinkers generate highly connected networks with superior mechanical strength but reduced flexibility [22].

Monolith characterization reveals compressive moduli ranging from 50 to 500 megapascals, depending on crosslinking density and processing conditions [18]. Scanning electron microscopy analysis confirms uniform pore structures with average pore diameters between 100 nanometers and 2 micrometers [20]. The combination of controlled porosity and mechanical properties creates opportunities for applications in separation technologies, catalysis, and structural composites [19].